molecular formula C8H14OS B13099888 (6-Ethenylthian-2-yl)methanol CAS No. 89908-67-8

(6-Ethenylthian-2-yl)methanol

Cat. No.: B13099888
CAS No.: 89908-67-8
M. Wt: 158.26 g/mol
InChI Key: WCYRFCXJEGAEOV-UHFFFAOYSA-N
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Description

(6-Ethenylthian-2-yl)methanol is a sulfur-containing organic compound characterized by a six-membered thiane (saturated sulfur heterocycle) ring. The hydroxymethyl (-CH₂OH) group is attached at position 2 of the thiane ring, while an ethenyl (-CH=CH₂) substituent is located at position 6.

Properties

CAS No.

89908-67-8

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

(6-ethenylthian-2-yl)methanol

InChI

InChI=1S/C8H14OS/c1-2-7-4-3-5-8(6-9)10-7/h2,7-9H,1,3-6H2

InChI Key

WCYRFCXJEGAEOV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCC(S1)CO

Origin of Product

United States

Biological Activity

(6-Ethenylthian-2-yl)methanol is a compound with potential biological significance, particularly in the context of plant biology and medicinal applications. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by a thian (sulfur-containing) ring structure with an ethenyl group. The presence of the hydroxymethyl group contributes to its reactivity and potential interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored through various avenues, including its effects on plant physiology and potential therapeutic applications. Key areas of focus include:

  • Plant Growth Regulation : The compound has been investigated for its role in enhancing plant growth and stress responses.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.

Plant Growth Regulation

Research indicates that methanol, as a signaling molecule, can influence plant growth and stress responses. Methanol application has been shown to stimulate photosynthetic activity and enhance overall productivity in C3 plants. This is achieved through the induction of methanol-inducible genes (MIGs) that regulate plant resistance to biotic and abiotic stresses .

Case Study: Methanol-Induced Stress Response

In a study focusing on tobacco plants, it was found that mechanical damage leads to increased synthesis of pectin methylesterases (PMEs), which subsequently elevates methanol emission. This emission acts as a signal, triggering defense mechanisms within the plant .

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds have shown promise. For instance, methanolic extracts from various plants have demonstrated significant antimicrobial activity against pathogens such as Helicobacter pylori and Escherichia coli .

Comparative Antimicrobial Activity Table

CompoundAntimicrobial ActivityReference
Methanolic extractsActive against E. coli
Methanolic extractsActive against H. pylori
This compoundPotentially activeOngoing research

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets such as enzymes or receptors, modulating biochemical pathways involved in stress responses and microbial inhibition.

Safety and Toxicology

While methanol itself is known for its toxicological implications—particularly in cases of poisoning leading to metabolic acidosis and visual impairment—the specific safety profile of this compound requires further investigation. Reports indicate severe outcomes from methanol poisoning, emphasizing the need for caution in handling compounds related to methanol .

Comparison with Similar Compounds

(a) (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS 1443325-18-5)

  • Structure : Combines a methoxynaphthalene and thiophene moiety with a hydroxymethyl linker.
  • Molecular Weight: 270.35 g/mol (vs. ~170–180 g/mol estimated for (6-Ethenylthian-2-yl)methanol).
  • Polarity : Higher due to the methoxy (-OCH₃) and aromatic thiophene/naphthalene systems.
  • Boiling Point : Predicted at 467.7°C, driven by strong intermolecular π-π stacking and hydrogen bonding.
  • Acidity : pKa ~13.54, typical for alcohols adjacent to electron-withdrawing groups (e.g., thiophene).

(b) 2-(6-Methoxynaphthalen-2-yl)ethanol (CAS 32725-05-6)

  • Structure: Ethanol derivative with a methoxynaphthalene group.
  • Reactivity: The primary alcohol group may exhibit higher nucleophilicity compared to secondary alcohols like this compound.

(c) Thiane vs. Thiophene Systems

  • Electronic Effects : Thiane’s saturated sulfur ring lacks aromaticity, reducing electron delocalization compared to thiophene .

Predicted Physicochemical Properties (Extrapolated from Analogues)

Property This compound (Estimated) (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol 2-(6-Methoxynaphthalen-2-yl)ethanol
Molecular Formula C₇H₁₂OS C₁₆H₁₄O₂S C₁₃H₁₄O₂
Molecular Weight (g/mol) ~170–180 270.35 202.25
Density (g/cm³) ~1.1–1.3 1.259 ~1.1–1.2
Boiling Point (°C) ~200–250 467.7 Not reported
pKa ~14–15 (alcohol) 13.54 ~15–16

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing (6-Ethenylthian-2-yl)methanol with high stereochemical purity?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Use of transition-metal catalysts (e.g., palladium) for ethenyl group introduction, as demonstrated in analogous thiophene methanol syntheses .
  • Purification via column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate enantiomers.
  • Characterization by 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry, supported by X-ray crystallography for absolute configuration determination .

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

  • Answer :

  • Employ temperature-controlled reactions (e.g., 0–5°C) to suppress side reactions like oxidation of the methanol group.
  • Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N2_2/Ar) to prevent hydrolysis of sensitive intermediates .
  • Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Answer :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity .
  • Database-driven tools like Reaxys or Pistachio provide synthetic pathway predictions based on analogous thiophene derivatives .
  • Molecular docking studies assess interactions with biological targets (e.g., enzymes), aiding in rational drug design .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of this compound derivatives?

  • Answer :

  • Refine crystal structures using SHELXL to identify conformational isomers that may explain divergent bioactivity .
  • Compare experimental X-ray data with computational models (e.g., Cambridge Structural Database entries) to validate structural hypotheses .
  • Cross-reference IR and Raman spectra to detect polymorphic forms that alter solubility and bioavailability .

Q. What strategies mitigate methanol crossover in electrochemical studies involving this compound?

  • Answer :

  • Use microfluidic channels with controlled porosity (e.g., <50 µm thickness) to limit methanol diffusion, as validated in direct methanol fuel cell research .
  • Implement flow-electrolyte systems with sulfuric acid to oxidize methanol before crossover occurs .
  • Monitor crossover rates via gas chromatography or mass spectrometry .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported IC50\text{IC}_{50} values for this compound in antimicrobial assays?

  • Answer :

  • Standardize assay protocols: Use consistent bacterial strains (e.g., E. coli ATCC 25922) and culture conditions (pH, temperature) .
  • Apply statistical tools (e.g., z-score analysis) to identify outliers in interlaboratory studies .
  • Validate results with orthogonal assays (e.g., broth microdilution vs. agar diffusion) to confirm activity trends .

Q. What spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

  • Answer :

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C8H10OS\text{C}_8\text{H}_{10}\text{OS}) and isotopic patterns .
  • 1H^1H-NMR coupling constants (JJ-values) to differentiate ethenyl vs. ethynyl substituents .
  • IR spectroscopy to identify O–H (3200–3600 cm1^{-1}) and C=S (600–700 cm1^{-1}) stretches .

Toxicological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Answer :

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure, as recommended for structurally similar alcohols .
  • Store under nitrogen atmosphere to avoid oxidation to toxic aldehydes .
  • Dispose of waste via certified hazardous waste contractors to comply with EPA guidelines .

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